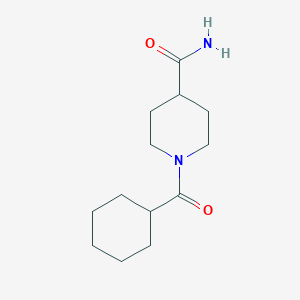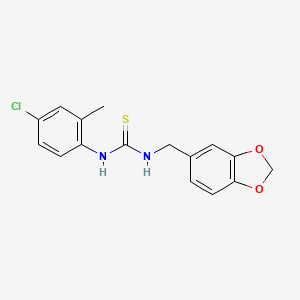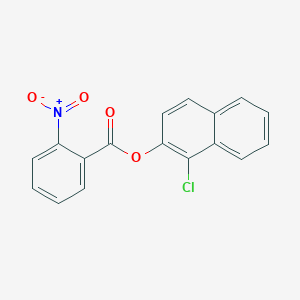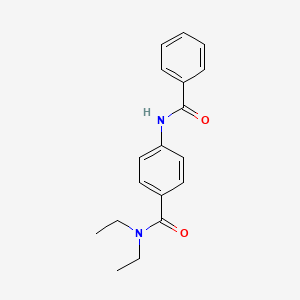![molecular formula C14H13NO3 B5723867 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone, also known as EOQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. EOQ belongs to the family of quinones, which are organic compounds that play crucial roles in various biological processes, such as electron transfer and oxidative stress.
作用机制
The mechanism of action of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone is complex and involves multiple pathways. This compound can induce oxidative stress by generating ROS, which can damage cellular components, such as DNA, proteins, and lipids. This can lead to the activation of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Moreover, this compound can interact with cellular proteins, such as thioredoxin and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the modulation of their activity and the induction of cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound can act as an antioxidant by scavenging ROS and protecting cells from oxidative damage. At high concentrations, this compound can induce oxidative stress and activate cellular responses, such as apoptosis and autophagy. Moreover, this compound can modulate the activity of cellular proteins, such as NQO1 and p53, leading to the regulation of cellular processes, such as DNA repair and cell cycle progression.
实验室实验的优点和局限性
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has several advantages for lab experiments, such as its redox activity, stability, and ease of synthesis. This compound can be used as a tool compound to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound can be used as a potential anticancer agent, by inducing apoptosis and inhibiting the growth of cancer cells. However, this compound has some limitations, such as its potential toxicity and the need for careful handling and storage. Moreover, the effects of this compound can vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone. One direction is to investigate the role of this compound in the regulation of cellular metabolism and energy homeostasis. This compound has been shown to modulate the activity of cellular proteins involved in these processes, such as NQO1 and AMP-activated protein kinase (AMPK). Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, the development of this compound derivatives with improved efficacy and safety profiles is an important area of research.
合成方法
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be synthesized using a variety of methods, including the oxidation of 2-[(4-ethoxyphenyl)amino]benzoic acid with lead tetraacetate, the reaction of 2-[(4-ethoxyphenyl)amino]benzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and the oxidation of 2-[(4-ethoxyphenyl)amino]benzyl alcohol with potassium permanganate. The yield and purity of this compound can vary depending on the synthesis method used.
科学研究应用
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been extensively used in scientific research as a redox-active compound and a potential anticancer agent. This compound can undergo redox reactions with cellular components, such as glutathione and thioredoxin, leading to the formation of reactive oxygen species (ROS) and the induction of oxidative stress. This property has been exploited in various studies to investigate the role of ROS in cellular signaling and disease progression. Moreover, this compound has shown promising anticancer activity in vitro and in vivo, by inducing apoptosis and inhibiting the growth of cancer cells.
属性
IUPAC Name |
2-(4-ethoxyanilino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-6-3-10(4-7-12)15-13-9-11(16)5-8-14(13)17/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHJOYCDGOGEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)


![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)



![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)

